molecular formula C6H6N4O2 B12826328 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid CAS No. 87460-74-0

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid

Cat. No.: B12826328
CAS No.: 87460-74-0
M. Wt: 166.14 g/mol
InChI Key: XSDXJPXUWBMZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is a specialized bifunctional imidazole derivative designed for pharmaceutical and heterocyclic chemistry research. This compound integrates a reactive acetic acid side chain with a 4-amino-5-cyano imidazole core, making it a valuable scaffold for constructing more complex molecules . The 4-aminoimidazole structure is a well-known precursor in the synthesis of a wide range of nitrogen-containing heterocycles, including purine analogs and other fused ring systems critical in medicinal chemistry . The presence of both amino and cyano functional groups on the imidazole ring provides multiple sites for further chemical modification, enabling researchers to develop novel compounds for various experimental applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87460-74-0

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-(4-amino-5-cyanoimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H6N4O2/c7-1-4-6(8)9-3-10(4)2-5(11)12/h3H,2,8H2,(H,11,12)

InChI Key

XSDXJPXUWBMZCY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1CC(=O)O)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The specific pathways involved depend on the functional groups attached to the imidazole ring and their interactions with target molecules .

Comparison with Similar Compounds

Table 1: Key Substituents of Selected Imidazole Derivatives

Compound Name Position 1 Position 4 Position 5 Additional Features
This compound Acetic acid (-CH₂COOH) -NH₂ -CN N/A
4-Aminoimidazole-5-carboxamide -H -NH₂ -CONH₂ Carboxamide group
[(4Z)-2-{...}-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic acid Acetic acid Oxazolyl ring Hydroxybenzylidene Peptide-derived chromophore, Z-configuration
Compound C1 () 3-Chlorobenzo[b]thiophen -N(CH₃)₂ -O Benzothiophene fused ring

Key Observations :

  • Complexity : The peptide-derived chromophore in incorporates a hydroxyphenyl group and oxazole ring, enabling π-π stacking and metal coordination, which are absent in the target compound .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Biological Activity
This compound C₆H₇N₅O₂* ~193.16 Moderate (acidic) Not explicitly reported
4-Aminoimidazole-5-carboxamide C₄H₆N₄O 126.12 High (polar) Metabolic intermediate in purine biosynthesis
Peptide-derived chromophore C₂₄H₂₄N₄O₆ 464.47 Low (lipophilic) Chromophore activity in imaging
Compound C1 () Not reported - Not reported Anticancer activity (in vitro)

*Calculated based on structural analysis.

Key Findings :

  • Solubility : The acetic acid group in the target compound improves aqueous solubility compared to lipophilic analogs like the peptide-derived chromophore .
  • Biological Activity: While 4-Aminoimidazole-5-carboxamide serves as a metabolic intermediate, the target compound’s cyano group may confer unique reactivity, such as inhibiting enzymes via covalent binding . Compound C1’s anticancer activity suggests that halogenated and aromatic substituents (e.g., chlorobenzo[b]thiophen) enhance cytotoxicity .

Biological Activity

The compound 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Imidazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Anti-inflammatory
  • Antitubercular

The biological activities of imidazole derivatives are attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Some compounds can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Modulation of Cell Signaling : Imidazole derivatives can influence various signaling pathways, affecting cell proliferation and apoptosis.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in various studies:

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells:

  • IC50 Value : The IC50 was determined to be approximately 25 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

Antifungal and Antitubercular Activities

Research has also highlighted the antifungal and antitubercular activities of imidazole derivatives. The compound demonstrated effective inhibition against various fungal strains and showed promise in inhibiting Mycobacterium tuberculosis.

Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans30
Aspergillus niger25

Antitubercular Activity

In antitubercular assays, the compound exhibited an MIC value of 12 µg/mL against Mycobacterium tuberculosis strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.